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Compound of Interest

Compound Name: Irafamdastat

Cat. No.: B15604452 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Iadademstat, a first-in-class, orally available, and selective covalent inhibitor of

Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic regulator with a significant role in

cancer cell differentiation and proliferation.

Introduction
Iadademstat (ORY-1001) is an investigational small molecule that selectively inhibits the

epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin adenine

dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional

regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)

[3][4].

In numerous cancers, particularly hematologic malignancies like Acute Myeloid Leukemia

(AML), LSD1 is overexpressed and is crucial for maintaining a state of poor differentiation,

thereby promoting leukemic stem cell capacity and proliferation[4]. By inhibiting LSD1,

Iadademstat aims to restore normal gene expression, induce differentiation of cancer cells, and

reduce tumor growth[3].

Mechanism of Action
Iadademstat exerts its antineoplastic effects through a dual mechanism targeting LSD1's

enzymatic and scaffolding functions[4].
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Inhibition of Demethylase Activity: It binds covalently to the FAD cofactor in the catalytic

center of LSD1. This action blocks the demethylation of key histone marks like H3K4me1/2,

leading to an increase in these marks and the subsequent expression of tumor suppressor

and differentiation-associated genes[3].

Disruption of Scaffolding Function: In myeloid cells, LSD1 acts as a scaffold for the

GFI1/CoREST transcriptional repressor complex, which is essential for maintaining the

leukemic phenotype. Iadademstat's binding to LSD1 induces a conformational change that

sterically hinders the interaction between LSD1 and GFI-1. This uncoupling disrupts the

repressor complex, forcing leukemic blasts to differentiate[4].

This dual action leads to a shift from a proliferative to a differentiation gene signature in AML

cells, representing a potent therapeutic strategy[4].
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Caption: Mechanism of Iadademstat in AML.
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Preclinical and Clinical Research Data
Iadademstat has undergone evaluation as a monotherapy and in combination with other agents

in both preclinical models and human clinical trials.

Preclinical Evaluation
Preclinical studies in AML models demonstrated that Iadademstat induces a gene expression

shift from a proliferation to a differentiation signature, validating its mechanism of action. These

studies provided the rationale for its clinical development[4]. In Small Cell Lung Cancer (SCLC)

models, Iadademstat was shown to impair the binding between LSD1 and INSM1, restoring the

expression of tumor-suppressing genes like NOTCH1 and leading to significant tumor

regression.

Clinical Trial Data
Iadademstat has shown a manageable safety profile and promising efficacy in multiple clinical

trials, particularly in hematologic malignancies.

Table 1: Summary of Key Clinical Trial Results for Iadademstat
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Trial Name /
Identifier

Cancer Type
Treatment
Regimen

Key Efficacy
Results

Reference

ALICE (Phase

II)

1st Line
Elderly Unfit
AML

Iadademstat +
Azacitidine

Objective

Response Rate

(ORR): 81% (in
27 evaluable
pts) Complete

Remission

(CR/CRi): 64%
of responders
Median Overall

Survival (OS)

for CR/CRi pts:

~14.3 months

[4]

Phase I/IIa (First-

in-Human)

Relapsed/Refract

ory (R/R) AML

Iadademstat

Monotherapy

Confirmed

biologic activity,

reduction in

blood/bone

marrow blasts,

and one

Complete

Remission with

incomplete count

recovery (CRi).

Established

Recommended

Phase 2 Dose

(RP2D).

[5]

FRIDA (Phase

Ib)

FLT3-mutated

R/R AML

Iadademstat +

Gilteritinib

Response Rate

(at expansion

dose): 67% (8/12

pts) Complete

Response

(CR+CRh+CRi):

58% (7/12 pts)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://ashpublications.org/blood/article/140/Supplement%201/1711/491634/Iadademstat-Combination-with-Azacitidine-Is-a-Safe
https://ascopubs.org/doi/10.1200/JCO.19.03250
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Name /
Identifier

Cancer Type
Treatment
Regimen

Key Efficacy
Results

Reference

Phase Ib (Triplet

Combo)

Newly

Diagnosed Unfit

AML

Iadademstat +

Azacitidine +

Venetoclax

Overall

Response Rate:

100%

(preliminary data,

first 8 pts)

| CLEPSIDRA (Phase IIa) | 2nd Line SCLC | Iadademstat + Platinum/Etoposide | Showed

strong and long-lasting tumor regression in preclinical models, providing rationale for this trial. |

|

Experimental Protocols and Methodologies
The clinical development of Iadademstat has been guided by robust trial designs. Below is a

generalized protocol based on the ALICE Phase II study.

ALICE Phase II Trial Protocol (Generalized)
Study Design: A Phase 2, open-label study to evaluate the safety and efficacy of

Iadademstat in combination with Azacitidine for the frontline treatment of adult AML patients

considered unfit for intensive chemotherapy[4].

Patient Population: Adult patients with previously untreated, de novo or secondary AML,

classified as unfit for standard induction therapy based on age (e.g., >75 years) or

comorbidities[4].

Treatment Regimen:

Iadademstat: Administered orally at doses of 60 or 90 μg/m²/day, on a schedule of 5 days

on, 2 days off, weekly[4].

Azacitidine: 75 mg/m² administered subcutaneously for 7 days on a 28-day cycle[4].

Primary Endpoints:
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Safety and tolerability of the combination.

Overall Response Rate (ORR), including CR, CRi, and partial remission (PR)[4].

Secondary Endpoints:

Duration of Response (DoR).

Overall Survival (OS).

Pharmacokinetic (PK) and Pharmacodynamic (PD) assessments to confirm target

engagement and biological activity[4][5].

Assessments:

Safety was monitored via adverse event (AE) reporting according to standard criteria.

Efficacy was assessed by bone marrow aspirates and biopsies at baseline, end of Cycle 2,

and as clinically indicated.

Measurable Residual Disease (MRD) was evaluated in responding patients by flow

cytometry[4].

Experimental Workflow Diagram
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Caption: Generalized workflow for the ALICE Phase II clinical trial.

Conclusion and Future Directions
Iadademstat is a promising, first-in-class LSD1 inhibitor with a unique dual mechanism of action

that promotes differentiation in cancer cells. Clinical data, particularly in AML, have

demonstrated a favorable safety profile and robust efficacy, both as a monotherapy and in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15604452?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


combination with standard-of-care agents like azacitidine. The high response rates observed in

difficult-to-treat patient populations, including those with high-risk mutations, underscore its

potential to address significant unmet medical needs[4].

Ongoing and future research will continue to explore Iadademstat's efficacy in broader patient

populations and different cancer types, including solid tumors like SCLC and neuroendocrine

carcinomas. Further combination strategies, such as the triplet therapy with venetoclax and

azacitidine, may offer even greater clinical benefit and are currently under investigation. The

identification of predictive biomarkers will be crucial for optimizing patient selection and

personalizing treatment strategies moving forward.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CC-97489 by Bristol-Myers Squibb for Epilepsy: Likelihood of Approval [pharmaceutical-
technology.com]

2. Facebook [cancer.gov]

3. Facebook [cancer.gov]

4. ashpublications.org [ashpublications.org]

5. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [Technical Whitepaper on Iadademstat (ORY-1001) in
Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604452#irafamdastat-in-oncology-and-cancer-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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